molecular formula C26H30F3N3 B5014918 (4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine

(4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine

Cat. No. B5014918
M. Wt: 441.5 g/mol
InChI Key: XEFKQWGOXKOCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine, also known as BODIPY-FL, is a fluorescent dye that is widely used in scientific research applications. This dye is highly sensitive and can be used to detect a wide range of biological molecules, including proteins, lipids, and nucleic acids.

Scientific Research Applications

(4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine is widely used in scientific research applications, including the detection of protein-protein interactions, the visualization of lipid metabolism, and the monitoring of nucleic acid synthesis. This dye is highly sensitive and can be used to detect even small changes in biological molecules, making it a valuable tool for researchers in many different fields.

Mechanism of Action

(4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine works by binding to specific biological molecules, such as proteins, lipids, or nucleic acids. Once bound, the dye emits a fluorescent signal, which can be detected using specialized equipment. This signal can be used to monitor changes in the biological molecule of interest, such as changes in protein conformation or lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and effective tool for scientific research. This dye is non-toxic and does not interfere with normal cellular processes, allowing researchers to study biological molecules in their natural environment.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine is its high sensitivity and specificity, which allows researchers to detect even small changes in biological molecules. This dye is also highly stable and can be used in a wide range of experimental conditions, making it a versatile tool for scientific research. However, one limitation of this compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are many potential future directions for the use of (4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine in scientific research. One area of interest is the development of new applications for this dye, such as the detection of specific nucleic acid sequences or the monitoring of protein-protein interactions in live cells. Another potential direction is the optimization of the synthesis method for this compound, which could lead to more efficient and cost-effective production of this dye. Overall, this compound is a valuable tool for scientific research, and its potential applications are vast and varied.

Synthesis Methods

(4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine can be synthesized using a variety of methods, including the condensation of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) with (4-(dimethylamino)phenyl)boronic acid, followed by the reaction of the resulting intermediate with 2,2,2-trifluoroethyl iodide. This method yields a highly pure and stable form of this compound, which is suitable for use in a wide range of applications.

properties

IUPAC Name

4-[1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3N3/c1-30(2)22-13-7-19(8-14-22)25(26(27,28)29,20-9-15-23(16-10-20)31(3)4)21-11-17-24(18-12-21)32(5)6/h7-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFKQWGOXKOCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.